Ethyl (carbamimidoylsulfanyl)acetate
Description
Ethyl 2-(carbamimidoylthio)acetate is an organic compound with the molecular formula C5H10N2O2S. It is a derivative of thioester and is known for its potential applications in various fields of scientific research. The compound is characterized by the presence of an ethyl ester group and a carbamimidoylthio group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-carbamimidoylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-2-9-4(8)3-10-5(6)7/h2-3H2,1H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLWFDAADIYVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(carbamimidoylthio)acetate typically involves the reaction of ethyl cyanoacetate with thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction can be summarized as follows:
Ethyl cyanoacetate+ThioureaBaseEthyl 2-(carbamimidoylthio)acetate
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(carbamimidoylthio)acetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(carbamimidoylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl (carbamimidoylsulfanyl)acetate serves as a versatile building block in the synthesis of heterocyclic compounds. Its unique functional groups allow for the formation of diverse chemical entities, which can be utilized in various chemical reactions.
- Reactivity Studies : The compound's interaction with biological macromolecules such as proteins and nucleic acids has been a focus of research. Understanding these interactions can lead to insights into its potential as a therapeutic agent.
Biology
- Antimicrobial Activity : Research indicates that compounds containing carbamimidoyl sulfanyl groups exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial therapies .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, showcasing potential anticancer properties. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.
Medicine
- Therapeutic Applications : The pharmacological properties of this compound are being explored for potential use in drug development. Its ability to interact with specific molecular targets positions it as a promising candidate for future therapeutic agents.
Antimicrobial Study
A recent study evaluated the antimicrobial activity of derivatives synthesized from this compound against various strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting a potential role in treating bacterial infections .
Mechanism of Action Investigation
Research focusing on the mechanism of action revealed that this compound may inhibit key enzymes involved in metabolic pathways critical for cell survival. This inhibition could lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(carbamimidoylthio)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 2-(carbamimidoylthio)acetate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A precursor in its synthesis.
Thioesters: Compounds with similar functional groups but different reactivity.
Carbamimidoyl derivatives: Compounds with similar biological activities.
The uniqueness of Ethyl 2-(carbamimidoylthio)acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl (carbamimidoylsulfanyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamimidoyl group linked to a sulfanyl moiety and an acetate functional group. This unique structure contributes to its biological properties, making it a candidate for further pharmaceutical development.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against various bacterial and fungal strains, revealing promising results.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Escherichia coli | 15 | 23.5 |
| Staphylococcus aureus | 20 | 18.0 |
| Candida albicans | 18 | 22.0 |
| Klebsiella pneumoniae | 16 | 25.0 |
The inhibition zones were measured using the disk diffusion method, while IC50 values were determined through serial dilution assays. The results indicate that this compound has moderate to potent activity against these pathogens, comparable to established antibiotics .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have investigated its effects on various cancer cell lines, including breast and colon cancer.
Case Study: Anticancer Activity Against MCF-7 Cells
A study evaluated the effect of this compound on the MCF-7 human breast adenocarcinoma cell line. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays.
- Findings :
- At an IC50 value of 102 µg/mL, this compound significantly reduced cell viability.
- Flow cytometry analysis indicated that treatment led to increased apoptosis rates in MCF-7 cells, with early apoptosis at 17.3% and late apoptosis at 26.43%.
These results suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial survival and proliferation.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
- Immunomodulatory Effects : Some derivatives have shown potential in enhancing immune responses, which could further contribute to their efficacy against infections and tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
